molecular formula C13H9F2NO4S B2858518 2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 950108-08-4

2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2858518
CAS No.: 950108-08-4
M. Wt: 313.27
InChI Key: QJCYUZCRSWSPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C13H9F2NO4S . It has a molecular weight of 313.28 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H9F2NO4S/c14-8-2-1-3-9 (6-8)16-21 (19,20)10-4-5-12 (15)11 (7-10)13 (17)18/h1-7,16H, (H,17,18) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 313.28 , and it is a powder in physical form .

Scientific Research Applications

Pharmaceutical Development

Research into hypoglycemic benzoic acid derivatives, including structures related to 2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid, has contributed to the development of repaglinide, a therapeutic agent for type 2 diabetes. These studies emphasize the significance of structural modifications to enhance hypoglycemic activity and understand the pharmacophoric groups essential for activity, demonstrating the molecule's utility in drug design and development (Grell et al., 1998).

Chemical Synthesis

The molecule has been explored in the synthesis of fluorinated compounds through fluoroalkylative aryl migration, showcasing its role in creating advanced materials and chemicals. These synthetic applications are critical for developing new compounds with potential applications in various industries, including pharmaceuticals and materials science (He et al., 2015).

Environmental Studies

In environmental science, the alteration of herbicidal properties through selective fluorine substitution, as demonstrated in studies involving 2-phenyl-4H-3,1-benzoxazin-4-one analogs, highlights the environmental implications and applications of fluorinated benzoic acid derivatives. These modifications can lead to changes in activity and selectivity, affecting environmental safety and efficacy in agricultural applications (Hamprecht et al., 2004).

Properties

IUPAC Name

2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYUZCRSWSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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